Ethanone, 2-bromo-2-(4-bromophenyl)-1-(4-methoxyphenyl)-
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Overview
Description
Ethanone, 2-bromo-2-(4-bromophenyl)-1-(4-methoxyphenyl)- is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of bromine atoms and methoxy groups attached to the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-bromo-2-(4-bromophenyl)-1-(4-methoxyphenyl)- typically involves the bromination of precursor aromatic compounds followed by a Friedel-Crafts acylation reaction. The reaction conditions often require the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an appropriate solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and acylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-bromo-2-(4-bromophenyl)-1-(4-methoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethanone, 2-bromo-2-(4-bromophenyl)-1-(4-methoxyphenyl)- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone, 2-bromo-2-(4-bromophenyl)-1-(4-methoxyphenyl)- involves its interaction with specific molecular targets. The bromine atoms and methoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pathways involved may include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- Ethanone, 2-bromo-2-(4-chlorophenyl)-1-(4-methoxyphenyl)-
- Ethanone, 2-bromo-2-(4-fluorophenyl)-1-(4-methoxyphenyl)-
- Ethanone, 2-bromo-2-(4-methylphenyl)-1-(4-methoxyphenyl)-
Uniqueness
Ethanone, 2-bromo-2-(4-bromophenyl)-1-(4-methoxyphenyl)- is unique due to the presence of two bromine atoms and a methoxy group, which can significantly affect its chemical properties and reactivity compared to similar compounds with different substituents.
Properties
CAS No. |
591246-13-8 |
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Molecular Formula |
C15H12Br2O2 |
Molecular Weight |
384.06 g/mol |
IUPAC Name |
2-bromo-2-(4-bromophenyl)-1-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C15H12Br2O2/c1-19-13-8-4-11(5-9-13)15(18)14(17)10-2-6-12(16)7-3-10/h2-9,14H,1H3 |
InChI Key |
RKCWQZNFOOMQNF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(C2=CC=C(C=C2)Br)Br |
Origin of Product |
United States |
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